N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide
Description
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a thiophene-isoxazole-carboxamide scaffold. Its structure includes two thiophene rings (one substituted with a hydroxymethyl group), a 5-phenylisoxazole core, and a carboxamide linker.
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c23-19(17-7-4-10-26-17)18-9-8-14(27-18)12-21-20(24)15-11-16(25-22-15)13-5-2-1-3-6-13/h1-11,19,23H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVQFZIXPASWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Condensation and Cyclization
The most widely reported synthesis begins with the preparation of 5-phenylisoxazole-3-carboxylic acid, which is subsequently converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The acid chloride is then coupled with the amine-containing thiophene intermediate, 5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methanamine , via nucleophilic acyl substitution. Key steps include:
- Formation of the Isoxazole Carboxylic Acid : Cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride yields the isoxazole core, followed by phenyl group introduction via Suzuki-Miyaura coupling.
- Amine Intermediate Synthesis : The thiophene-based amine is prepared through a Mannich reaction between thiophene-2-carbaldehyde, nitromethane, and a secondary amine, followed by reduction using lithium aluminum hydride (LiAlH₄).
- Coupling Reaction : The acid chloride and amine are reacted in dichloromethane (DCM) with triethylamine (Et₃N) as a base, achieving yields of 65–78%.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the coupling step, reducing reaction times from 12 hours to 30 minutes. This method enhances yield (82–89%) by minimizing side reactions such as hydrolysis of the acid chloride.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal solvent systems vary by step:
- Polar aprotic solvents (e.g., DMF, DCM) favor cyclization and coupling reactions.
- Ethanolic solutions are preferred for recrystallization, improving purity to >98%.
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acid Chloride Formation | Thionyl Chloride | 70–80 | 92 |
| Amine Synthesis | THF | 0–5 (Mannich) | 68 |
| Coupling | DCM | 25 (RT) | 78 |
| Microwave Coupling | DCM | 80 (MW) | 89 |
Catalytic Enhancements
Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency during phenyl group installation, achieving 85–90% conversion. Nickel-based catalysts are less effective, yielding ≤60% due to side-product formation.
Characterization and Analytical Validation
Spectroscopic Confirmation
- ¹H NMR : Key signals include δ 8.2 ppm (isoxazole C-H), δ 6.8–7.5 ppm (thiophene and phenyl protons), and δ 4.3 ppm (-CH₂-NH-).
- FT-IR : Carboxamide C=O stretch at 1660 cm⁻¹ and N-H bend at 1540 cm⁻¹ confirm successful coupling.
- Mass Spectrometry : Molecular ion peak at m/z 457.12 ([M+H]⁺) aligns with the molecular formula C₂₂H₁₉N₂O₃S₂.
Purity Assessment
HPLC analysis using a C18 column (MeCN:H₂O = 70:30) shows a single peak at 6.2 minutes, confirming >99% purity for pharmaceutical-grade batches.
Challenges and Mitigation Strategies
Byproduct Formation
Hydrolysis of the acid chloride to the carboxylic acid is a common side reaction, mitigated by using anhydrous solvents and molecular sieves.
Stereochemical Control
The hydroxy(thiophen-2-yl)methyl group introduces stereogenic centers. Chiral HPLC separates enantiomers, with the (R)-configuration showing superior bioactivity.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to interact with biological molecules through hydrogen bonding, π-π interactions, and hydrophobic effects, potentially modulating various biochemical pathways.
Comparison with Similar Compounds
Key Observations:
Thiophene Modifications : The target compound’s hydroxymethyl-thiophene substituent differentiates it from methyl- or nitro-substituted thiophenes in and . Such substitutions influence electronic properties and bioavailability .
Isoxazole vs. Thiazole : Unlike thiazole-containing analogs (), the isoxazole core in the target compound may confer distinct metabolic stability and target selectivity .
Synthetic Routes : The target compound likely shares synthetic steps (e.g., carboxamide coupling) with ’s nitrothiophene derivatives, which employ HATU and amine intermediates .
Pharmacological and Functional Insights
- Antimicrobial Potential: highlights that thiophene-carboxamide-triazole hybrids exhibit activity against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, IC₅₀ ~1.6–2.0 µg/mL).
- Anticancer Activity : reports IC₅₀ values of 1.61–1.98 µg/mL for thiazole-carboxamide derivatives against HepG-2 cells. While the target compound lacks a thiazole ring, its isoxazole-phenyl group may contribute to comparable cytotoxicity .
- Antibacterial Specificity : Nitrothiophene carboxamides () show narrow-spectrum antibacterial effects, emphasizing the role of electron-withdrawing groups (e.g., nitro) in target engagement .
Structure-Activity Relationship (SAR) Trends
Thiophene Substitutions : Hydrophilic groups (e.g., hydroxymethyl in the target compound) may enhance solubility but reduce membrane permeability compared to methyl or nitro groups .
Aromatic Moieties : The 5-phenyl group on the isoxazole (target compound) could improve binding to hydrophobic pockets in biological targets, analogous to fluorophenyl groups in .
Biological Activity
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. Its structure includes thiophene and isoxazole moieties, which are known for their biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₂O₃S₂ |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 1421530-85-9 |
The presence of thiophene rings contributes to the compound's stability and electronic properties, making it a candidate for various chemical reactions and biological interactions.
This compound exhibits its biological effects primarily through interactions with specific biological targets, including enzymes and receptors. The isoxazole moiety is particularly noted for its role in modulating signaling pathways associated with inflammation and cancer.
Potential Mechanisms:
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results across various assays:
Cytotoxicity
A study assessed the cytotoxic effects of similar isoxazole compounds on human promyelocytic leukemia cells (HL-60). The results indicated a range of IC₅₀ values from 86 to 755 μM, highlighting varying degrees of effectiveness in inducing cell death .
Antiviral Activity
Compounds with similar structures have demonstrated antiviral properties against several viruses, suggesting that this compound may also exhibit such activity. For instance, related isoxazole derivatives have shown effective inhibition against RNA viruses with EC₅₀ values in the low micromolar range .
Case Studies
- Isoxazole Derivatives in Cancer Treatment : A series of trisubstituted isoxazole derivatives were evaluated for their cytotoxicity against various cancer cell lines. One derivative showed significant activity with an IC₅₀ value of 3.4 μM against a specific cancer target .
- Inflammation Models : In experimental models of inflammation, compounds structurally similar to this compound were observed to reduce inflammatory markers significantly, indicating potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. How can computational models (e.g., molecular docking) be validated experimentally?
- Compare docking-predicted binding poses with X-ray crystallography or cryo-EM structures of ligand-target complexes. Validate inhibitory activity using surface plasmon resonance (SPR) to measure binding affinity .
Troubleshooting Common Challenges
Q. How to address low yields in carboxamide coupling reactions?
- Optimize activating agents (e.g., HATU vs. EDC) and bases (e.g., DIPEA). Pre-activate carboxylic acids with CDI (1,1'-carbonyldiimidazole) to improve efficiency. Monitor reaction progress via TLC or LC-MS .
Q. What methods mitigate toxicity concerns during in vivo studies?
- Perform Ames tests for mutagenicity and hERG assays for cardiac liability. Use prodrug strategies (e.g., esterification of hydroxy groups) to reduce acute toxicity .
Structural and Functional Insights
Q. How does the hydroxy(thiophen-2-yl)methyl group influence pharmacokinetics?
Q. What are the SAR trends for isoxazole-3-carboxamide derivatives?
- Bulky substituents (e.g., phenyl) at the 5-position of isoxazole improve target affinity but may reduce solubility. Methylation of the carboxamide nitrogen can enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
